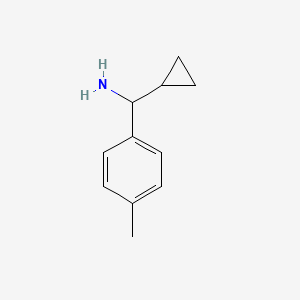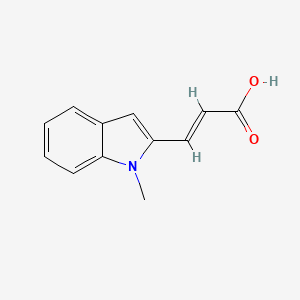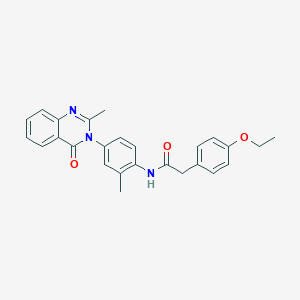![molecular formula C11H11N3O3 B2864810 3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 15828-35-0](/img/structure/B2864810.png)
3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about seems to be a derivative of 1,3,4-oxadiazole and 3-(4-Aminophenyl)propanoic acid . 1,3,4-Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects . 3-(4-Aminophenyl)propanoic acid is a compound with the molecular formula C9H11NO2 .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For example, the structures of 1,3,4-oxadiazole derivatives were confirmed by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions of 1,3,4-oxadiazoles and their derivatives can be quite diverse due to the presence of different reaction centers, such as sulfur and nitrogen atoms in the thiamide group (NH–C=S) or other functional groups (NH2, OH, etc.) in their molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. For example, the molecular weight of 3-(4-Aminophenyl)propanoic acid is 165.19 g/mol .
Applications De Recherche Scientifique
Synthetic Applications and Biological Activities
3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid and its derivatives have been extensively explored for their synthetic versatility and potential biological activities. These compounds are synthesized through various chemical reactions, aiming to explore their pharmacological potentials.
Anti-inflammatory and Analgesic Properties : A study highlights the synthesis of fenbufen-based derivatives of 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones, showcasing their anti-inflammatory and analgesic activities. These compounds demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema tests and analgesic activity in acetic acid-induced writhing tests, with minimal ulcerogenic actions and lipid peroxidation, suggesting their potential as safer anti-inflammatory and analgesic agents (Husain et al., 2009).
Urease Inhibition : Another research focused on the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These scaffolds were tested for their urease inhibitory potential and showed significant inhibition, indicating their potential as therapeutic agents against diseases caused by urease-producing pathogens (Nazir et al., 2018).
Radiopharmaceutical Applications : An interesting application is found in the automated synthesis of [11C]CS1P1 for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1), highlighting the compound's utility in medical imaging and diagnostics. The study emphasizes the compound's synthesis under Good Manufacturing Practices (cGMP) conditions, yielding a product suitable for human studies (Luo et al., 2019).
Antibacterial Activity : Research into the synthesis of 5-amino-2-[2-(5-nitro-2-furyl)-1-(4-cyanophenyl)vinyl]-1,3,4-oxadiazoles and -1,3,4-thiadiazoles from 3-(5-nitro-2-furyl)-2-(4-cyanophenyl)acrylic acid demonstrated these compounds' strong antibacterial activity against Staphylococcus aureus, suggesting their potential use in developing new antibacterial drugs (Hirao & Kato, 1971).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6,12H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALBJQRVAPMEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

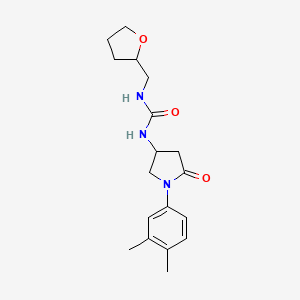
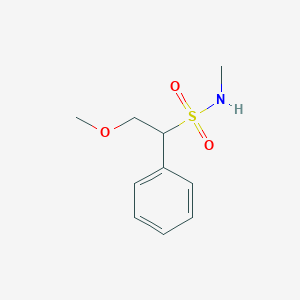
![1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2864730.png)
![[3-(Propan-2-yloxy)oxolan-3-yl]methanamine](/img/structure/B2864731.png)
![N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2864732.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate](/img/structure/B2864737.png)
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine](/img/structure/B2864738.png)
![Methyl 2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2864741.png)
![3-Azabicyclo[3.1.1]heptan-2-one](/img/structure/B2864742.png)
![furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2864744.png)
